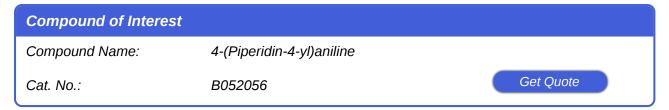


Synthetic Routes to 4-(Piperidin-4-yl)aniline: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **4-(piperidin-4-yl)aniline**, a versatile bifunctional building block crucial in medicinal chemistry and drug development. The inherent structural motifs, a primary aromatic amine and a secondary aliphatic amine, allow for selective chemical modifications, making it a valuable scaffold in the construction of complex molecular architectures.[1]

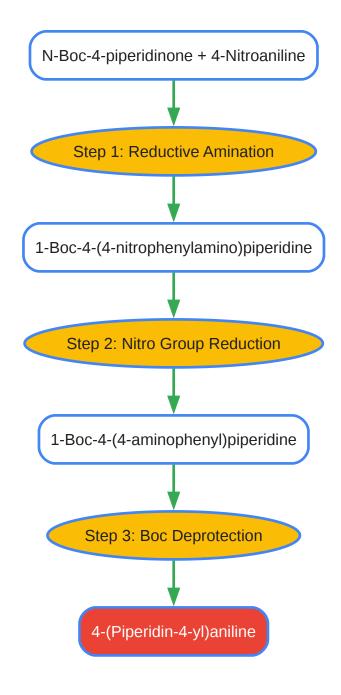
Two primary and efficient synthetic strategies are detailed below: a reductive amination pathway and a palladium-catalyzed Buchwald-Hartwig amination route. Both methods utilize the tert-butoxycarbonyl (Boc) protecting group to facilitate regioselective reactions.

Route 1: Reductive Amination of N-Boc-4-piperidinone

This synthetic approach involves the reductive amination of N-Boc-4-piperidinone with 4-nitroaniline, followed by the reduction of the nitro group and subsequent deprotection of the piperidine nitrogen.

Experimental Workflow: Reductive Amination Route





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Caption: Workflow for the synthesis of 4-(Piperidin-4-yl)aniline via reductive amination.

Step 1: Synthesis of tert-Butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate

Protocol:



- To a solution of N-Boc-4-piperidinone (1.0 eq) and 4-nitroaniline (1.1 eq) in dichloromethane (DCM, 0.5 M), add acetic acid (1.0 eq).
- · Cool the mixture in an ice bath.
- Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the title compound.

Quantitative Data Summary:

Reagent/Parameter	Molar Ratio/Value	Notes
N-Boc-4-piperidinone	1.0	Starting material
4-Nitroaniline	1.1	
Acetic Acid	1.0	Catalyst
Sodium Triacetoxyborohydride	1.5	Reducing agent
Solvent	Dichloromethane	
Reaction Time	16 hours	_
Temperature	0 °C to Room Temp	_
Typical Yield	85-95%	_



Step 2: Synthesis of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Protocol:

- Dissolve tert-butyl 4-(4-nitrophenylamino)piperidine-1-carboxylate (1.0 eq) in ethanol or methanol (0.2 M).
- Add palladium on carbon (10% w/w, 5-10 mol% Pd).
- Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite®, washing the pad with the reaction solvent.
- Concentrate the filtrate under reduced pressure to yield the desired product, which is often used in the next step without further purification.

Quantitative Data Summary:

Reagent/Parameter	Molar Ratio/Value	Notes
1-Boc-4-(4- nitrophenylamino)piperidine	1.0	
Palladium on Carbon (10%)	5-10 mol%	Catalyst
Hydrogen	1 atm (balloon)	Reducing agent
Solvent	Ethanol or Methanol	
Reaction Time	4-12 hours	
Temperature	Room Temperature	_
Typical Yield	Quantitative	[2]



Step 3: Synthesis of 4-(Piperidin-4-yl)aniline (Boc Deprotection)

Protocol:

- Dissolve tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq) in a solution of hydrochloric acid (4M) in 1,4-dioxane (5-10 volumes).
- Stir the mixture at room temperature for 1-4 hours.
- Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- Concentrate the reaction mixture under reduced pressure.
- Triturate the residue with diethyl ether or ethyl acetate to precipitate the dihydrochloride salt of the product.
- Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(piperidin-4-yl)aniline dihydrochloride.
- For the free base, neutralize the salt with a suitable base (e.g., NaOH, NaHCO₃) and extract with an organic solvent.

Quantitative Data Summary:

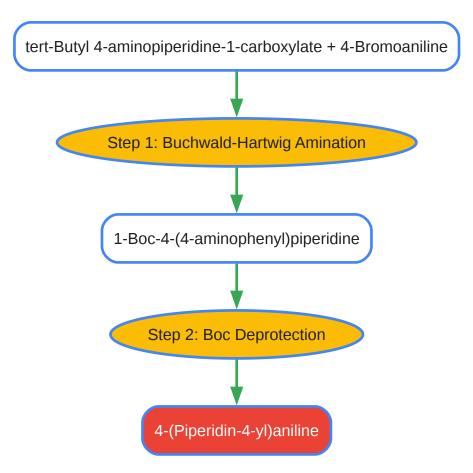
Reagent/Parameter	Molar Ratio/Value	Notes
1-Boc-4-(4- aminophenyl)piperidine	1.0	
Hydrochloric Acid (4M in Dioxane)	Excess	Deprotecting agent
Solvent	1,4-Dioxane	
Reaction Time	1-4 hours	
Temperature	Room Temperature	_
Typical Yield	>95%	



Route 2: Buchwald-Hartwig Amination

This route involves the palladium-catalyzed cross-coupling of a protected 4-aminopiperidine with a suitable 4-haloaniline derivative, followed by deprotection. This method is particularly useful for creating a diverse range of aniline derivatives.

Experimental Workflow: Buchwald-Hartwig Amination Route



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References

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- 2. CN104628627A Method for synthesizing 1-boc-4-aminopiperidine Google Patents [patents.google.com]
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